molecular formula C12H11N3O4S B5122659 3-nitro-N'-phenylbenzenesulfonohydrazide

3-nitro-N'-phenylbenzenesulfonohydrazide

Cat. No.: B5122659
M. Wt: 293.30 g/mol
InChI Key: DTPZPGCBXXDDEU-UHFFFAOYSA-N
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Description

3-nitro-N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C12H11N3O4S. It is characterized by the presence of a nitro group, a phenyl group, and a sulfonohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 3-nitro-N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Scientific Research Applications

3-nitro-N’-phenylbenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N’-phenylbenzenesulfonohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles, such as cysteine and histidine residues in proteins. This interaction can lead to post-translational modifications, affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitrobenzenesulfonohydrazide
  • N’-phenylbenzenesulfonohydrazide
  • 3-nitro-N’-methylbenzenesulfonohydrazide

Uniqueness

3-nitro-N’-phenylbenzenesulfonohydrazide is unique due to the presence of both a nitro group and a phenyl group attached to the sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-nitro-N'-phenylbenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-15(17)11-7-4-8-12(9-11)20(18,19)14-13-10-5-2-1-3-6-10/h1-9,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZPGCBXXDDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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